

# Information Regarding LEI-101 for In Vivo Imaging Techniques Not Found

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LEI-101  |           |
| Cat. No.:            | B2972837 | Get Quote |

Extensive searches for a compound designated "**LEI-101**" for in vivo imaging techniques did not yield any specific results. It is possible that the name is a typographical error or refers to a compound that is not widely documented in publicly available resources.

However, the search did identify several other imaging agents with similar alphanumeric designations that are used in preclinical and clinical research. It is plausible that the intended compound may be among these alternatives. Below is a summary of the information found on these agents.

## **Alternative In Vivo Imaging Agents:**

TLX101-CDx (18F-floretyrosine; 18F-FET; Pixclara)

- Description: TLX101-CDx is a PET (Positron Emission Tomography) imaging agent.[1]
- Application: It is being developed for the diagnosis and management of glioma, a type of brain cancer.[1] The agent targets the amino acid transporters LAT1 and LAT2, which are overexpressed in many gliomas.[1]
- Significance: There are currently no commercially available targeted PET agents approved by the FDA for brain cancer imaging in the United States, highlighting a critical unmet need that TLX101-CDx may address.[1] It has the potential to help differentiate between true tumor progression and treatment-related changes, which can be challenging to distinguish with standard MRI.[1]



#### SGM-101

- Description: SGM-101 is an antibody-dye conjugate. It consists of a chimeric monoclonal antibody that targets the carcinoembryonic antigen (CEA) linked to the near-infrared fluorochrome BM-104.[2]
- Application: It is used for fluorescence-guided surgery in patients with tumors that overexpress CEA, such as colorectal, gastric, pancreatic, non-small cell lung, and breast carcinomas.[2]
- Significance: SGM-101 provides real-time intraoperative imaging, which can help surgeons
  to better visualize and discriminate between tumor and healthy tissue, potentially improving
  the precision of cancer surgery.[2]

#### RAD101

- Description: RAD101 is a novel small molecule imaging agent designed to target fatty acid synthase (FASN).
- Application: It is being evaluated in a Phase 2b trial for the imaging of brain metastases.[3] FASN is an enzyme that is highly overexpressed in many solid tumors, including metastatic lesions in the brain.[3]
- Significance: RAD101 has the potential to distinguish between true tumor recurrence and radiation necrosis, a common diagnostic challenge in patients who have received radiation therapy.[3] It is reportedly the only imaging agent currently in development specifically for brain metastases.[3]

## Other Compounds with Similar Designations:

The search also identified other therapeutic compounds with similar names but without direct application in in vivo imaging:

• LBR-101: A fully humanized monoclonal antibody that binds to calcitonin gene-related peptide (CGRP) and has been studied for the treatment of migraines.[4]



- PLM-101: A novel and potent FLT3/RET inhibitor investigated for the treatment of acute myeloid leukemia (AML).[5]
- MLS-101: A compound that has been in clinical trials to assess its safety and efficacy in patients with uncontrolled hypertension.

Due to the lack of specific information on "**LEI-101**" for in vivo imaging, it is not possible to provide the requested detailed Application Notes and Protocols. Should you have an alternative designation for the compound of interest, please provide it to enable a more targeted search and content generation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancernetwork.com [cancernetwork.com]
- 2. Toxicity and pharmacokinetic profile of SGM-101, a fluorescent anti-CEA chimeric antibody for fluorescence imaging of tumors in patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Information Regarding LEI-101 for In Vivo Imaging Techniques Not Found]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2972837#lei-101-for-in-vivo-imaging-techniques]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com